![molecular formula C11H12N2S B2887130 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol CAS No. 851398-39-5](/img/structure/B2887130.png)
1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol
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Description
1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol, also known as DMPT, is a thiol-containing compound with a wide range of applications in scientific research. DMPT has been utilized in a variety of experiments to study the biochemical and physiological effects of thiol compounds, as well as to explore their potential as therapeutic agents.
Scientific Research Applications
Luminescence Sensing
Compounds related to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol have been utilized in the development of novel luminescence sensors. For instance, two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for chemicals (Shi et al., 2015).
Fungicidal Activity
New thiazole derivatives, synthesized from compounds structurally similar to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, have shown fungicidal activity. These derivatives were prepared through reactions with various reagents, demonstrating the chemical versatility and potential applications of such compounds in developing fungicides (Bashandy et al., 2008).
Host for Anions
Imidazole-containing bisphenol derivatives, closely related to the chemical structure , have been investigated for their ability to host anions. Such compounds and their salts with dicarboxylic and mineral acids have been structurally characterized, revealing their potential in creating selective binding sites for anions, which is crucial in various chemical and environmental applications (Nath & Baruah, 2012).
Reactivity and Spectroscopic Characterization
Research on imidazole derivatives, including those structurally related to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, emphasizes their unique reactive and spectroscopic properties. Through combined experimental and computational approaches, these properties have been explored for potential applications in materials science and chemical synthesis (Hossain et al., 2018).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives have been investigated for their role as corrosion inhibitors for carbon steel in acidic media. Such studies highlight the application of compounds related to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in protecting metals from corrosion, demonstrating their utility in industrial applications (Duran et al., 2021).
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-4-9(2)10(7-8)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFNXHZRTBBELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol |
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